BERBAMINE

Description

Properties

IUPAC Name |

20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOCUWZXJBAUSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H40N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-61-5 | |

| Record name | Berbamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Berbamine in Chronic Myeloid Leukemia: Targeting CaMKIIγ and Overcoming TKI Resistance

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The advent of Tyrosine Kinase Inhibitors (TKIs) like imatinib fundamentally transformed the management of Chronic Myeloid Leukemia (CML). However, the persistence of Leukemia Stem Cells (LSCs) and the emergence of the T315I BCR-ABL gatekeeper mutation remain critical failure points in long-term remission. Berbamine, a naturally occurring bisbenzylisoquinoline alkaloid derived from Berberis amurensis, has demonstrated profound efficacy in overriding TKI resistance.

As an application scientist, understanding the precise molecular architecture of a compound is paramount before advancing it through preclinical pipelines. This guide dissects this compound’s multi-targeted mechanism of action—specifically its role as a CaMKIIγ inhibitor—and provides validated, self-contained experimental protocols for evaluating its pharmacodynamics in resistant CML models.

Mechanistic Architecture of this compound in CML

This compound does not rely on a single pathway; rather, it collapses the oncogenic signaling network of CML through a coordinated multi-target assault[1].

The Primary Axis: ATP-Competitive Inhibition of CaMKIIγ

The most critical breakthrough in understanding this compound's efficacy is its interaction with Calcium/calmodulin-dependent protein kinase II gamma (CaMKIIγ)[2]. CaMKIIγ is uniquely hyperactivated in CML LSCs but remains quiescent in normal hematopoietic stem cells, providing an ideal therapeutic window[3].

This compound selectively binds to the ATP-binding pocket of CaMKIIγ, acting as an ATP-competitive inhibitor[4]. By blocking CaMKIIγ phosphorylation, this compound severs the upstream activation of several LSC-maintenance networks, including the NF-κB, Wnt/β-catenin, and Stat3 pathways[3]. This targeted inhibition deprives TKI-resistant clones (including T315I mutants) of the survival signals required for self-renewal.

The Secondary Axis: Smad3 Activation and BCR-ABL Suppression

Simultaneously, this compound exerts profound regulatory effects on cell cycle and apoptotic machinery. In CML cell lines such as KU812, this compound upregulates both total and phosphorylated Smad3 levels, independent of exogenous TGF-β stimulation[5].

This Smad3 activation directly alters downstream transcriptional targets: it suppresses pro-proliferative factors (c-Myc, Cyclin D1) while upregulating the cyclin-dependent kinase inhibitor p21, forcing the leukemic cells into G1 phase arrest[5][6]. Furthermore, this compound actively downregulates the p210 BCR-ABL oncoprotein itself, shifting the mitochondrial apoptotic balance by reducing anti-apoptotic proteins (Bcl-2, Bcl-xL) and elevating pro-apoptotic Bax, which ultimately triggers caspase-3-dependent apoptosis[6][7].

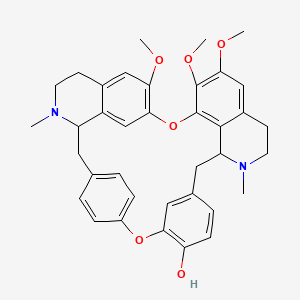

Fig 1: this compound's multi-target mechanism of action in Chronic Myeloid Leukemia.

Quantitative Pharmacodynamics

To contextualize the kinetic response of leukemic cells to this compound, the following table synthesizes the time-dependent phenotypic and molecular shifts observed in CML cellular models (e.g., KU812) treated with a standard efficacious dose (8 μg/mL)[5].

| Time Post-Treatment | Apoptosis Rate (%) | p-Smad3 Expression | c-Myc / Cyclin D1 Levels | p21 Expression | Cellular Phenotype |

| 0 Hours | < 1.0% | Undetectable | High (Baseline) | Low (Baseline) | Exponential Growth |

| 6 Hours | ~ 2.0% | Undetectable | Moderate Decrease | Slight Increase | Early Stress Response |

| 12 Hours | ~ 7.5% | Detectable | Significant Decrease | Moderate Increase | G1 Phase Arrest Initiation |

| 24 Hours | ~ 14.5% | High | Minimal | High | Caspase-3 Cleavage |

| 36 Hours | > 50.0% | High | Undetectable | Peak | Widespread Apoptosis |

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. As an application scientist, I emphasize that listing steps is insufficient; one must understand the causality behind the assay design to prevent false positives, particularly when dealing with highly transient phosphorylation states and kinase kinetics.

Fig 2: Experimental workflow for validating this compound efficacy in TKI-resistant CML.

Protocol A: In Vitro CaMKIIγ Kinase Activity & ATP-Competitive Binding Assay

Causality & Logic: To definitively prove that this compound is an ATP-competitive inhibitor, we cannot rely on cellular assays where upstream/downstream feedback loops confound results. We must utilize a cell-free recombinant kinase assay. By titrating ATP concentrations against fixed this compound concentrations, we generate a Lineweaver-Burk plot. An intersecting pattern at the y-axis confirms competitive inhibition at the ATP-binding pocket.

-

Reagent Preparation: Prepare recombinant human CaMKIIγ protein, a specific peptide substrate (e.g., Autocamtide-2), and a luminescent ATP detection reagent (e.g., Kinase-Glo).

-

Inhibitor Titration: Prepare a serial dilution of this compound (ranging from 0.1 μM to 50 μM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

ATP Matrix Setup: Set up a matrix in a 384-well plate where each this compound concentration is tested against varying concentrations of ATP (10 μM, 50 μM, 100 μM, 500 μM).

-

Reaction Initiation: Add the CaMKIIγ enzyme and peptide substrate to the wells. Incubate at 30°C for 30 minutes.

-

Detection: Add the luminescent ATP detection reagent. The luminescence signal is inversely proportional to kinase activity (as the assay measures residual unconsumed ATP).

-

Self-Validation & QC: Include a vehicle control (DMSO) to establish baseline Vmax, and a known ATP-competitive inhibitor (e.g., Staurosporine) as a positive control. Plot the data using Lineweaver-Burk kinetics (1/V vs. 1/[S]).

Protocol B: Phospho-Protein Profiling (Smad3 & CaMKIIγ) via Western Blot

Causality & Logic: Phosphorylation states are highly transient. The primary failure point in phospho-profiling is phosphatase-mediated degradation during cell lysis. Therefore, the lysis buffer must be hyper-supplemented with broad-spectrum phosphatase inhibitors, and the entire extraction must be strictly maintained at 4°C. We utilize K562-R (imatinib-resistant) cells to validate this compound's efficacy specifically against the T315I mutant phenotype.

-

Cell Culture & Treatment: Seed K562-R cells at

cells/mL. Treat with 8 μg/mL this compound for 0, 6, 12, and 24 hours. -

Lysis & Extraction: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 mM Sodium Orthovanadate (Na3VO4), and 50 mM Sodium Fluoride (NaF). Crucial step: Incubate on ice for 30 mins with vortexing every 10 mins to ensure complete nuclear membrane lysis, as Smad3 translocates to the nucleus.

-

Protein Quantification: Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant and quantify using a BCA assay.

-

Electrophoresis & Transfer: Load 30 μg of total protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

-

Immunoblotting: Block with 5% BSA (do not use milk for phospho-antibodies as casein contains phosphoproteins). Probe overnight at 4°C with primary antibodies against p-CaMKIIγ, total CaMKIIγ, p-Smad3, total Smad3, and Cleaved Caspase-3.

-

Self-Validation & QC: Probe for GAPDH or β-actin as a loading control. Calculate the ratio of phosphorylated to total protein using densitometry software (e.g., ImageJ) to ensure the observed decrease is due to kinase inhibition/activation rather than global protein degradation.

References

- Liang Y, Qiu X, Xu RZ, Zhao XY. This compound inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity.

- MDPI Encyclopedia. This compound. Encyclopedia MDPI.

- Gu Y, et al. CaMKII γ, a critical regulator of CML stem/progenitor cells, is a target of the natural product this compound.

- MDPI. Regulation of Cell-Signaling Pathways by this compound in Different Cancers. MDPI.

- Gu Y, et al. CaMKII γ, a critical regulator of CML stem/progenitor cells, is a target of the natural product this compound.

- Kapoor S. Emerging role of this compound as an anti-cancer agent in systemic malignancies besides chronic myeloid leukemia.

- Gu Y, et al. CaMKII γ, a critical regulator of CML stem/progenitor cells, is a target of the natural product this compound (PubMed Abstract).

Sources

- 1. Emerging role of this compound as an anti-cancer agent in systemic malignancies besides chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. CaMKII γ, a critical regulator of CML stem/progenitor cells, is a target of the natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CaMKII γ, a critical regulator of CML stem/progenitor cells, is a target of the natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

Structural Scaffolds: The Foundation of Divergent Pharmacology

As a Senior Application Scientist in drug discovery, I frequently encounter the misconception that naturally derived botanical alkaloids share overlapping, promiscuous targets. However, comparing Berberine (BBR) and Berbamine (BBM) provides a masterclass in how distinct structural scaffolds dictate highly specific pharmacological trajectories. Despite their similar nomenclature and shared origins in traditional medicine, their Structure-Activity Relationships (SAR) diverge entirely.

This technical guide deconstructs the SAR of Berberine and this compound, mapping their distinct scaffolds to their validated molecular targets, and provides self-validating experimental workflows for profiling their derivatives.

The pharmacological divergence between BBR and BBM is rooted in their core ring systems and three-dimensional conformations.

Berberine (Isoquinoline Scaffold): Berberine is a planar, tetracyclic protoberberine alkaloid characterized by a quaternary nitrogen atom. This rigid, planar structure allows BBR to intercalate into DNA/RNA and slip into narrow enzymatic pockets. Its primary metabolic mechanism of action is the indirect activation of AMP-activated protein kinase (AMPK) 1[1]. BBR achieves this by accumulating in the mitochondria (driven by its positive charge) and inhibiting respiratory Complex I, which subsequently spikes the cellular AMP/ATP ratio.

This compound (Bisbenzylisoquinoline Scaffold): In contrast, this compound consists of two benzylisoquinoline units linked by ether bonds. This creates a flexible, macrocyclic structure that occupies broader, more complex protein interfaces. Through SAR profiling and computer docking models, BBM has been identified as a highly specific, ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase II gamma (CaMKIIγ)2[2]. Additionally, its bulky, flexible nature allows it to effectively block SARS-CoV-2 S-protein-mediated membrane fusion 3[3].

Divergent pharmacological pathways of Berberine and this compound based on their structural scaffolds.

SAR Optimization & Quantitative Profiling

Understanding the baseline activity of these natural products is only the first step. Rational drug design relies on functionalizing specific moieties to enhance target affinity.

For Berberine , the C-9 position is critical. Introducing an amide bond with electron-donating groups at the C-9 position significantly enhances its glucose-lowering potency in vitro compared to the natural BBR scaffold 4[4].

For This compound , functionalizing the phenol group yields highly potent anti-cancer derivatives. The synthesis of 2-methylbenzoyl this compound (BBD24) drastically lowered the IC50 for CaMKIIγ inhibition, making it highly efficacious against liver cancer and leukemia cells5[5].

Table 1: Quantitative SAR Comparison of BBR and BBM Derivatives

| Compound | Scaffold Type | Primary Target | Key Structural Modification | Efficacy Metric (IC50 / EC50) |

| Berberine (BBR) | Isoquinoline | Mitochondrial Complex I | Natural Scaffold | AMPK Activation at ~5-10 μM |

| Compound 3e (BBR) | Isoquinoline | AMPK Pathway | C-9 Amide substitution | 33-42% greater glucose uptake |

| This compound (BBM) | Bisbenzylisoquinoline | CaMKIIγ | Natural Scaffold | Kinase IC50 ~ 4.0 μg/mL |

| BBD24 (BBM Analog) | Bisbenzylisoquinoline | CaMKIIγ | Phenol functionalization | Kinase IC50 ~ 0.5 μg/mL |

| This compound HCl | Bisbenzylisoquinoline | SARS-CoV-2 S-protein | Natural Scaffold | Viral Entry EC50 ~ 1.73 μM |

Self-Validating Experimental Methodologies

To rigorously validate the SAR of these compounds, we must design assays that prove causality, not just correlation. A common pitfall in natural product research is relying solely on downstream markers (like Western blots) without proving the upstream biophysical interaction.

Self-validating experimental workflows for profiling Berberine and this compound mechanisms.

Protocol A: Validating BBR-Induced AMPK Activation via Cellular Energy State

Causality Rationale: Berberine does not directly bind the allosteric site of AMPK. It inhibits mitochondrial respiration, which alters the adenylate energy charge. Therefore, merely showing an increase in p-AMPK (Thr172) is scientifically insufficient. We must quantify the upstream trigger—the AMP/ATP ratio—using HPLC to validate the mechanism.

-

Cell Culture & Treatment: Culture 3T3-L1 adipocytes or HepG2 cells in 6-well plates. Treat with BBR derivatives (1-20 μM) for 2 to 16 hours. Include AICAR (1 mM) as a positive control for AMPK activation.

-

Metabolite Extraction (Critical Step): Rapidly wash cells with ice-cold PBS. Immediately lyse cells using 0.6 M perchloric acid (PCA) to instantly halt enzymatic degradation of ATP. Neutralize the extract with KHCO3 and centrifuge to remove precipitates.

-

HPLC Quantification: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column. Use a phosphate buffer/methanol gradient to separate adenine nucleotides. Quantify the area under the curve (AUC) for AMP, ADP, and ATP against standard curves to calculate the AMP/ATP ratio.

-

Orthogonal Validation: In parallel wells, extract total protein using RIPA buffer containing phosphatase inhibitors. Perform Western blotting for p-AMPK (Thr172) and its downstream substrate p-ACC (Ser79) to confirm that the altered AMP/ATP ratio successfully translated into kinase activation.

Protocol B: In Vitro Profiling of BBM Derivatives against CaMKIIγ

Causality Rationale: this compound is an ATP-competitive inhibitor of CaMKIIγ. To validate this mechanism for novel derivatives (e.g., BBD24), a standard single-dose kinase assay is inadequate. We must perform Michaelis-Menten kinetics with varying ATP concentrations to demonstrate competitive inhibition (a shift in apparent

-

Recombinant Kinase Preparation: Activate purified recombinant CaMKIIγ by pre-incubating it with

(1.2 mM) and Calmodulin (1 μM) in kinase buffer for 10 minutes at 30°C. -

ATP-Competitive Kinase Assay: Set up reactions in a 384-well plate. Add the activated CaMKIIγ, a synthetic peptide substrate (e.g., Autocamtide-2), and BBM derivatives at varying concentrations (0.1 to 50 μg/mL).

-

Kinetic Modulation: Run the assay across a matrix of ATP concentrations (10 μM, 50 μM, 100 μM, 500 μM).

-

Detection & Analysis: Use a luminescent ADP detection assay (e.g., ADP-Glo™) to measure kinase activity. Plot the initial velocities against [ATP] using a Lineweaver-Burk plot. An intersection of the lines at the y-axis validates that the BBM derivative is a true ATP-competitive inhibitor.

Conclusion

The structural dichotomy between Berberine and this compound perfectly illustrates the principle of scaffold-driven pharmacology. While Berberine's rigid isoquinoline structure makes it an ideal mitochondrial modulator for metabolic diseases, this compound's flexible bisbenzylisoquinoline macrocycle allows it to selectively target complex kinase pockets like CaMKIIγ for oncology applications. By employing rigorous, self-validating assays that probe the direct biophysical causality of these compounds, drug development professionals can effectively optimize these natural scaffolds into potent, targeted therapeutics.

References

1.[Berberine, a Natural Plant Product, Activates AMP-Activated Protein Kinase With Beneficial Metabolic Effects in Diabetic and Insulin-Resistant States], diabetesjournals.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8fpp6Nzvcy10YfdGrSJHVfQvmo3q2vCJdvRz69jSW-y7Jo9l3D5jgRUYwV_cgvvjo3arUUpeGuz8JFhQyiwTYABynA0mKLZ5ZbiLNpCtKYxvLfRLv0EizFwLzIJU3V_MYc_RPv1fHXS7geMMCTd-llxWutTKnVUz3X6Tffs0xXt0ZN_-LAu3IHncd_tZCi_XvxCl-hR-eXo9pSnd1-GsAw_e617h2TxY=] 2.[Structure-activity relationship of berberine derivatives for their glucose-lowering activities], e-century.us,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKqdtgru0r-okPR8J4KmVLhhy-14vcqlvTYJa9qpnkvBlbO3m7iSpB_A86o62BuaV7xNYo-HsmK1ub_IDjIAXQmhmmmHS2aTNqkmgmiK4xfd4wu0BQXpt1-JefC6y6ZD-_rfHmWvWzWORnugIslskU_w==] 3.[CaMKII γ, a critical regulator of CML stem/progenitor cells, is a target of the natural product this compound], ashpublications.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2H70fG2u6z-ygOdGrCX4dI0bV_Cy64H6QvFXWknzowkrjOANFqfjXrI9ONB2UbIVhl1C9-y7nMRee6EkXSe9a7emhutBTsk0fhWP9vWumSkDvib8xBSfLfAqZk1YrfkzTV7vq7Aln2RtLtMuua7XJWvztZ47tTVgH38q1wjoIb_zQT6cszDvhk7-akR7z1W6TC-VW34nNKll37-VUrOj-WaI3B2DH3N8j] 4.[this compound inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II], nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR6iNdHteJuEvAX4QwVbBp9UF_N0kblDz1IrTOokFwjwL1yNwgMRbOH23K2QrxcB2omtQ1gVUSSg726Nk29fkIeylhhDi8aR16Ruv96pLe_DPJEshMxAn6f0yulgtARe_9qX7iuA1j9Bjp0Fs=] 5.[this compound hydrochloride potently inhibits SARS-CoV-2 infection by blocking S protein-mediated membrane fusion], plos.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5QbeFMs7EOnyv5OItsFhIw6wxXRaorUAdl5-wuBdIopWbrwlARDvjOwBI0jETqrFVlrXlIry4vi-AzG6ewMcfUJMb93RVuZYs0gcJF-AMtriJbTLteF7qfa9_u-rxM_JniKtZC81t__FRSMFphdFn-iGygLQy0wpbld5HWvaLzgzEI__s]

Sources

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. ashpublications.org [ashpublications.org]

- 3. This compound hydrochloride potently inhibits SARS-CoV-2 infection by blocking S protein-mediated membrane fusion | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. e-century.us [e-century.us]

- 5. This compound inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]

Berbamine: Mechanisms of Calcium Channel Modulation in Cardiomyocytes

This guide provides an in-depth technical analysis of Berbamine’s mechanism of action in cardiomyocytes, focusing on its role as a calcium channel blocker and modulator of intracellular calcium homeostasis.

A Technical Guide for Drug Development & Cardiovascular Research

Executive Summary

This compound (BM) is a bisbenzylisoquinoline alkaloid derived from Berberis species.[1] Unlike classic calcium channel blockers (CCBs) like nifedipine or verapamil, this compound exhibits a unique dose-dependent dual mechanism .

-

At Low Concentrations (30–100 nM): It acts as a positive inotrope via a calcium-independent pathway (myofilament sensitization), avoiding the arrhythmogenic risk of calcium overload.

-

At High Concentrations (>1 µM) & Pathological States: It functions as a potent L-type Calcium Channel (LTCC) antagonist , preventing cytosolic

overload, inhibiting calpain activation, and mitigating ischemia/reperfusion (I/R) injury.

This guide details the molecular kinetics, signaling pathways, and experimental protocols required to validate these mechanisms.

Molecular Mechanism of Action[2]

Interaction with L-Type Calcium Channels (Cav1.2)

This compound exerts a direct antagonistic effect on Voltage-Dependent Calcium Channels (VDCCs), specifically the Cav1.2 isoform predominant in ventricular cardiomyocytes.

-

Binding Dynamics: this compound suppresses the peak amplitude of the L-type calcium current (

). Its action is analogous to phenylalkylamines (e.g., verapamil), suggesting a preference for the open or inactivated state of the channel, though it also inhibits receptor-operated -

Blockade Characteristics:

-

Voltage-Dependence: The block is more pronounced at depolarized potentials, indicating state-dependent binding.

-

Selectivity: It significantly inhibits KCl-induced intracellular

(

-

The "Calcium Paradox" Protection

In ischemic conditions, cardiomyocytes suffer from

| Parameter | Ischemia/Reperfusion (Control) | This compound Treatment | Mechanism |

| Cytosolic | Massive Overload (>500 nM) | Stabilized (~200 nM) | Blockade of |

| Calpain Activity | High (Proteolysis of cytoskeleton) | Inhibited | Prevention of |

| Mitochondrial MP | Collapsed (Pore opening) | Preserved | PI3K/Akt signaling |

| Contractility | Hypercontracture / Arrest | Recovered | Prevention of overload + Myofilament sensitization |

Downstream Signaling Pathways

This compound's blockade of

Caption: this compound prevents Ca2+ overload via Cav1.2 blockade while simultaneously activating the PI3K/Akt survival pathway.

Experimental Protocols for Validation

To validate this compound’s efficacy as a calcium channel blocker, the following self-validating protocols are recommended.

Whole-Cell Patch Clamp (Measuring )

This protocol isolates the L-type calcium current to quantify the inhibitory effect of this compound.[3]

Reagents:

-

Extracellular Solution: Choline-Cl (to block

), -

Pipette Solution: CsCl, TEA-Cl, Mg-ATP, EGTA (10 mM to buffer intracellular

), HEPES.

Step-by-Step Workflow:

-

Isolation: Enzymatically isolate ventricular myocytes (Collagenase Type II).

-

Giga-seal Formation: Achieve seal resistance >1 G

using a fire-polished pipette (2–4 M -

Rupture: Apply suction to enter whole-cell configuration.

-

Voltage Protocol:

-

Holding potential: -40 mV (to inactivate

and T-type -

Test pulses: Depolarize to +10 mV for 300 ms.

-

Frequency: 0.1 Hz to avoid rundown.

-

-

Drug Application: Perfuse this compound (0.1, 1, 10 µM) until steady-state block is achieved (~5 mins).

-

Analysis: Measure peak inward current density (pA/pF). Construct Current-Voltage (I-V) curves.

Confocal Calcium Imaging (Validating Overload Prevention)

This protocol visualizes the physiological consequence of the channel blockade during simulated ischemia.

Reagents:

-

Indicator: Fluo-4 AM (High affinity

dye). -

Simulated Ischemia Buffer: Hypoxic, acidic (pH 6.5), lactate-containing solution.

Step-by-Step Workflow:

-

Loading: Incubate myocytes with 5 µM Fluo-4 AM for 30 mins at room temperature.

-

De-esterification: Wash and incubate for 20 mins to allow dye hydrolysis.

-

Baseline Recording: Record line-scan images (excitation 488 nm, emission >505 nm) to establish diastolic fluorescence (

). -

Induction: Switch perfusion to Ischemia Buffer +/- this compound (100 nM - 1 µM).

-

Reperfusion: Switch back to Tyrode’s solution.

-

Quantification: Analyze

transient amplitude (-

Success Metric: this compound-treated cells should show significantly lower diastolic

rise during reperfusion compared to control.

-

Data Summary: this compound vs. Standard Agents

| Feature | This compound | Verapamil | Digitalis |

| Primary Target | Multi-target (Cav1.2, PKC- | Cav1.2 (Selective) | Na+/K+ ATPase |

| Inotropy | Positive (Low dose) / Negative (High dose) | Negative | Positive |

| Ca2+ Transients | Unchanged (Low dose) / Reduced (High dose) | Reduced | Increased |

| Arrhythmia Risk | Low (Anti-arrhythmic) | Moderate (Bradycardia) | High (Ca2+ overload) |

| I/R Protection | High (prevents Calpain activation) | Moderate | Low/Contraindicated |

References

-

This compound protects the heart from ischemia/reperfusion injury by maintaining cytosolic Ca2+ homeostasis and preventing calpain activation. Source:[2][4] Circulation Journal (2012) URL:[2][5][Link]

-

This compound increases myocardial contractility via a Ca2+-independent mechanism. Source: Journal of Cardiovascular Pharmacology (2011) URL:[Link]

-

Antagonistic effects of this compound on [Ca2+]i mobilization by KCl, norepinephrine, and caffeine in newborn rat cardiomyocytes. Source: Zhongguo Yao Li Xue Bao (1999) URL:[1][Link]

-

This compound postconditioning protects the heart from ischemia/reperfusion injury through modulation of autophagy. Source:[6] Cell Death & Disease (2016) URL:[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. This compound protects the heart from ischemia/reperfusion injury by maintaining cytosolic Ca(2+) homeostasis and preventing calpain activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of berberine of L- and T-type calcium channels in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. This compound postconditioning protects the heart from ischemia/reperfusion injury through modulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Berbamine: A Dual-Target Inhibitor of the CaMKIIγ/NF-κB Axis in Oncology

Topic: Berbamine Inhibition of NF-κB Signaling Pathway in Cancer Content Type: Technical Whitepaper Audience: Drug Development Professionals, Oncologists, and Senior Research Scientists

Executive Summary

This compound (BBM), a bis-benzylisoquinoline alkaloid isolated from Berberis amurensis, has emerged as a potent small-molecule inhibitor capable of overcoming drug resistance in refractory malignancies. Unlike non-specific cytotoxic agents, this compound functions through a defined molecular mechanism: the dual inhibition of CaMKIIγ (Calcium/Calmodulin-dependent Protein Kinase II gamma) and the canonical NF-κB signaling cascade .

This technical guide dissects the pharmacodynamics of this compound, detailing its ability to block IKK activation, prevent p65 nuclear translocation, and downregulate anti-apoptotic factors (Bcl-xL, Survivin).[1] We provide validated experimental protocols and quantitative efficacy data to support its translation from bench to bedside.

Mechanistic Architecture: The CaMKIIγ/NF-κB Axis

The efficacy of this compound lies in its ability to dismantle the pro-survival signaling network at two critical nodes.

Primary Node: CaMKIIγ Inhibition

CaMKIIγ is often overexpressed in cancer stem cells (CSCs) and serves as an upstream activator of NF-κB. This compound binds to the ATP-binding pocket of CaMKIIγ, preventing its auto-phosphorylation. This blockade halts the downstream phosphorylation of IKKβ, effectively severing the signal transduction required for NF-κB activation.

Secondary Node: Direct NF-κB Suppression

Independent of CaMKII, this compound exerts direct inhibitory effects on the IκB Kinase (IKK) complex.

-

Inhibition of IKKα/β: this compound suppresses the phosphorylation of IKK, preventing it from phosphorylating the inhibitory protein IκBα.

-

Stabilization of IκBα: By blocking phosphorylation, IκBα is not ubiquitinated or degraded by the proteasome. It remains bound to the p65/p50 complex in the cytoplasm.

-

Blockade of Nuclear Translocation: Consequently, the p65 subunit cannot translocate to the nucleus to bind DNA response elements.

-

Transcriptional Silencing: Downstream target genes driving proliferation (Cyclin D1) and survival (Bcl-2, Survivin, VEGF) are downregulated.

Pathway Visualization

The following diagram illustrates the dual-inhibition mechanism of this compound within the cancer cell.

Figure 1: Mechanistic pathway of this compound illustrating dual blockade of CaMKIIγ and IKK, resulting in the sequestration of NF-κB in the cytoplasm.

Therapeutic Efficacy: Quantitative Analysis

This compound demonstrates dose-dependent cytotoxicity across various solid and hematological malignancies. The table below synthesizes IC50 values derived from key studies, highlighting its potency in micromolar ranges.

| Cancer Type | Cell Line | IC50 Value | Duration | Key Molecular Outcome |

| Lung Cancer | A549 | 8.3 ± 1.3 µM | 72h | Downregulation of c-Maf and PI3K/Akt [1] |

| Lung Cancer | PC9 | 16.8 ± 0.9 µM | 72h | Inhibition of migration/invasion [1] |

| Bladder Cancer | 5637 | 15.58 ± 2.49 µM | 48h | ROS-mediated NF-κB inhibition [2] |

| Bladder Cancer | T24 | 19.09 ± 0.68 µM | 48h | G1/S phase arrest [2] |

| Myeloma | KM3 | ~10 µM | 48h | Downregulation of IKKα and p-IκBα [3] |

| Leukemia | K562-r | < 8.2 µM* | 48h | Overcomes Imatinib resistance via NF-κB blockade [4] |

*Converted from < 5 µg/mL (MW of this compound ≈ 608.7 g/mol ).

Experimental Validation Framework

To validate this compound's mechanism in a new cell line or drug formulation, the following self-validating protocols are recommended. These assays confirm the specific interruption of the NF-κB pathway.[2]

Protocol A: Nuclear/Cytosolic Fractionation Western Blot

Purpose: To prove this compound prevents p65 entry into the nucleus. Total lysate analysis is insufficient; fractionation is required to show spatial segregation.

Workflow:

-

Treatment: Seed cells (

) and treat with this compound (IC50 concentration) vs. Vehicle (DMSO) for 24h. -

Lysis: Harvest cells. Use a commercial Nuclear Extraction Kit or hypotonic buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.5% NP-40) for cytosolic fraction.

-

Centrifugation: Spin at 15,000g for 1 min. Supernatant = Cytosolic Fraction .

-

Extraction: Resuspend pellet in hypertonic buffer (20 mM HEPES, 400 mM NaCl, 1 mM EDTA). Vortex vigorously for 15 min at 4°C. Spin 15,000g for 5 min. Supernatant = Nuclear Fraction .

-

Blotting:

-

Target: NF-κB p65 (RelA).

-

Loading Controls (Critical): Anti-β-actin (Cytosolic control), Anti-Lamin B1 or Histone H3 (Nuclear control).

-

-

Validation Criteria: A successful test must show decreased p65 band intensity in the nuclear fraction of treated cells compared to control, with constant Lamin B1 levels.

Protocol B: Electrophoretic Mobility Shift Assay (EMSA)

Purpose: To confirm that nuclear NF-κB is functionally inactive and cannot bind DNA.

Workflow:

-

Probe Preparation: Biotin-label a double-stranded oligonucleotide containing the consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').

-

Binding Reaction: Incubate 5 µg of nuclear extract (from Protocol A) with the labeled probe for 20 min at room temperature.

-

Specificity Control: Include a reaction with 100-fold excess unlabeled "cold" probe (competitor) to prove binding specificity.

-

Electrophoresis: Resolve complexes on a 6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.

-

Detection: Transfer to nylon membrane and detect via Chemiluminescence.

-

Validation Criteria: this compound treatment should result in the disappearance or significant fading of the "shifted" band (Protein-DNA complex) compared to the vehicle control.

Experimental Workflow Diagram

The following flowchart standardizes the validation process for researchers.

Figure 2: Standardized experimental workflow for validating NF-κB inhibition.

References

-

Liu, L., et al. (2021).[3] this compound Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways. Evidence-Based Complementary and Alternative Medicine.

-

Han, C., et al. (2021). This compound Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis.[2][4][5] BioMed Research International.

-

Liang, Y., et al. (2009).[6] this compound, a Novel Nuclear Factor kappaB Inhibitor, Inhibits Growth and Induces Apoptosis in Human Myeloma Cells.[1] Acta Pharmacologica Sinica.

-

Zhang, Y., et al. (2018). The Antiproliferation Effect of this compound on K562 Resistant Cells by Inhibiting NF-κB Pathway.[2][5] ResearchGate/Journal of Zhejiang University.

-

Gu, Y., et al. (2014). A Novel this compound Derivative Inhibits Cell Viability and Induces Apoptosis in Cancer Stem-Like Cells of Human Glioblastoma, via Up-Regulation of miRNA-4284 and JNK/AP-1 Signaling. PLOS ONE.

-

Meng, Z., et al. (2013). This compound Inhibits the Growth of Liver Cancer Cells and Cancer-Initiating Cells by Targeting Ca2+/Calmodulin-Dependent Protein Kinase II. Molecular Cancer Therapeutics.

Sources

- 1. This compound, a novel nuclear factor kappaB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Emerging role of this compound as an anti-cancer agent in systemic malignancies besides chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Berbamine-Mediated Reprogramming of Apoptosis and Autophagy in Glioblastoma: A Mechanistic and Methodological Guide

Target Audience: Principal Investigators, Translational Oncologists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Protocol Reference

Executive Summary

Glioblastoma (GBM) remains one of the most intractable malignancies, driven largely by a subpopulation of highly resistant Glioblastoma Stem-like Cells (GSCs)[1]. Conventional standard-of-care therapies, such as Temozolomide and radiotherapy, frequently fail due to the intrinsic resistance and cytoprotective autophagy exhibited by these GSCs.

Berbamine (BBM), a natural bis-benzylisoquinoline alkaloid derived from Berberis amurensis, has emerged as a potent, multi-targeted antineoplastic agent[1]. Unlike conventional chemotherapeutics that target a single kinase, BBM dismantles GSC survival networks through a dual-axis mechanism: it hyperactivates intrinsic apoptotic cascades while simultaneously crippling cytoprotective autophagy via late-stage autophagosome-lysosome fusion blockade[2][3]. This whitepaper synthesizes the molecular causality of BBM in GBM and provides field-validated, self-correcting protocols for preclinical evaluation.

Systems-Level Mechanisms of Action

The Apoptotic Axis: Kinase Inhibition and Epigenetic Stress

This compound induces apoptosis in GSCs through both direct kinase inhibition and the activation of stress-response transcription factors:

-

CaMKIIγ Inhibition: BBM directly binds the ATP-binding pocket of Calcium/calmodulin-dependent protein kinase II gamma (CaMKIIγ)[3]. By inhibiting CaMKIIγ, BBM abolishes the downstream phosphorylation of STAT3, AKT, and ERK1/2, stalling the cell cycle at the G0/G1 phase and stripping the GSCs of their self-renewal capacity[3].

-

JNK/AP-1 Hyperactivation & miRNA-4284: BBM derivatives trigger a profound stress response, upregulating microRNA-4284 by more than four-fold[1]. This epigenetic shift is accompanied by the hyperactivation of the c-Jun N-terminal kinase (JNK) pathway, enhancing the phosphorylation of c-Jun and total c-Fos (the AP-1 complex), ultimately driving caspase-dependent apoptosis[1][4].

-

Calcium-Dependent Intrinsic Apoptosis: BBM treatment induces a sharp influx of intracellular calcium and reactive oxygen species (ROS), triggering mitochondrial depolarization, cytochrome c release, and p53-mediated caspase cascade activation[3].

The Autophagy Paradox: Late-Stage Fusion Blockade

Autophagy in cancer is a double-edged sword; while early-stage activation can be tumor-suppressive, advanced GBM utilizes autophagy to survive hypoxic and therapeutic stress[2]. this compound acts as a highly specific late-stage autophagy inhibitor . It does not prevent the formation of autophagosomes; rather, it upregulates BNIP3[2][5]. BNIP3 competitively binds to SNAP29, effectively sequestering it and preventing the formation of the vital SNARE complex (SNAP29-VAMP8-Syntaxin17) required for autophagosome-lysosome fusion[2][5]. This blockade causes a massive, cytotoxic accumulation of autophagic vesicles, leading to autophagic cell death[2][6].

Visualizing the Molecular Crosstalk

The following systems biology map illustrates how this compound simultaneously forces apoptosis while cutting off the cell's autophagic escape route.

This compound dual-axis mechanism: Driving apoptosis via CaMKIIγ/JNK while blocking autophagic flux via BNIP3.

Quantitative Biomarker Signatures

To standardize preclinical evaluation, the following table summarizes the expected quantitative shifts in molecular markers following this compound administration in GBM models.

| Target / Pathway | BBM Effect | Molecular Consequence | Primary Reference |

| CaMKIIγ | Direct Inhibition | Decreased p-STAT3 (Tyr705), p-AKT, p-ERK1/2 | [3] |

| miRNA-4284 | >4-fold Upregulation | Sensitization of GSCs; suppression of survival genes | [1] |

| JNK/AP-1 | Hyperactivation | Increased p-c-Jun and total c-Fos expression | [4],[1] |

| SNARE Complex | Disruption | BNIP3-mediated SNAP29 sequestration; VAMP8 unbound | [2],[5] |

| Autophagosomes | Massive Accumulation | Increased LC3B-II, Beclin-1, ATG-5, and ATG-12 | [2],[6] |

| Intracellular Ca2+ | Upregulation | Triggering of intrinsic mitochondrial apoptosis | [3] |

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, these protocols are designed with built-in causality checks.

Protocol 1: Isolation and Apoptosis Profiling of Glioblastoma Stem-like Cells (GSCs)

Rationale: Standard serum-containing media forces GSCs to differentiate, masking the stem-cell-specific cytotoxicity of this compound. Culturing in serum-free neurobasal conditions preserves the CD133+/Nestin+ phenotype required for accurate efficacy modeling[3].

Step-by-Step Methodology:

-

Tumorsphere Culture: Culture U87MG or patient-derived GBM cells in Serum-Free DMEM/F12 supplemented with 20 ng/mL EGF, 20 ng/mL bFGF, and B27 supplement. Allow 5-7 days for tumorsphere formation.

-

Dissociation: Dissociate tumorspheres using Accutase (avoid Trypsin, which cleaves surface stem markers like CD133) to achieve a single-cell suspension.

-

Treatment: Seed cells at

cells/well. Treat with this compound (range: 1 µM to 20 µM) or a synergistic combination (e.g., this compound + Arcyriaflavin A) for 24-48 hours[3]. -

Calcium Flux Validation (Self-Check): Because BBM induces calcium-dependent apoptosis, load a parallel cohort of cells with 5 µM Fura-2 AM for 30 mins. A rapid increase in the 340/380 nm excitation ratio validates on-target intracellular calcium release[3].

-

Apoptosis Quantification: Stain cells with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry. Expected Result: A dose-dependent shift to the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) quadrants.

Protocol 2: Autophagic Flux Analysis via Tandem mRFP-GFP-LC3 Reporter

Rationale: Relying solely on Western blots for LC3B-II is a common pitfall; elevated LC3B-II can indicate either increased autophagy induction or blocked lysosomal degradation. The tandem mRFP-GFP-LC3 sensor resolves this ambiguity. GFP fluorescence is quenched in the acidic environment of the lysosome, whereas mRFP remains stable[2].

Step-by-Step Methodology:

-

Transfection: Transfect adherent GBM cells (or dissociated GSCs plated on laminin-coated dishes) with the mRFP-GFP-LC3 lentiviral vector. Select stable clones using puromycin.

-

BBM Exposure: Treat the stable reporter cells with this compound (e.g., 10 µM) for 12-24 hours. Include Rapamycin (100 nM) as a positive control for autophagic flux (induction), and Chloroquine (50 µM) as a positive control for fusion blockade.

-

Confocal Microscopy: Image cells using a confocal laser scanning microscope.

-

Autophagosomes: Emit both green and red fluorescence (appear yellow in merged images).

-

Autolysosomes: Emit only red fluorescence (GFP is quenched).

-

-

Data Interpretation (Self-Check):

References

-

Yang F, Nam S, Brown CE, Zhao R, Starr R, Horne DA, et al. "A Novel this compound Derivative Inhibits Cell Viability and Induces Apoptosis in Cancer Stem-Like Cells of Human Glioblastoma, via Up-Regulation of miRNA-4284 and JNK/AP-1 Signaling." PLoS One, 2014. Available at:[Link]

-

"Regulation of Cell-Signaling Pathways by this compound in Different Cancers." National Center for Biotechnology Information (PMC), 2022. Available at:[Link]

-

"this compound | Encyclopedia MDPI." Encyclopedia MDPI, 2022. Available at: [Link]

-

"Synergistic Anticancer Effect of a Combination of this compound and Arcyriaflavin A against Glioblastoma Stem-like Cells." MDPI, 2022. Available at:[Link]

-

Mou L, Liang B, Liu G, et al. "this compound exerts anticancer effects on human colon cancer cells via induction of autophagy and apoptosis, inhibition of cell migration and MEK/ERK signalling pathway." JBUON, 2019. Available at: [Link]

Sources

- 1. A Novel this compound Derivative Inhibits Cell Viability and Induces Apoptosis in Cancer Stem-Like Cells of Human Glioblastoma, via Up-Regulation of miRNA-4284 and JNK/AP-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Synergistic Anticancer Effect of a Combination of this compound and Arcyriaflavin A against Glioblastoma Stem-like Cells [mdpi.com]

- 4. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jbuon.com [jbuon.com]

Berbamine-Mediated Regulation of STAT3 Signaling in Hepatocellular Carcinoma: A Technical Guide for Therapeutic Development

Executive Summary

Hepatocellular carcinoma (HCC) remains a formidable challenge in oncology, characterized by high mortality and limited therapeutic options. A critical driver of HCC pathogenesis is the aberrant, constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway governs a multitude of pro-cancerous processes, including proliferation, survival, angiogenesis, and immune evasion, making it a prime target for therapeutic intervention. Berbamine, a natural bis-benzylisoquinoline alkaloid derived from Berberis amurensis, has emerged as a potent inhibitor of STAT3 signaling in HCC.[1][2][3] This guide provides an in-depth technical overview of the molecular mechanisms underpinning this compound's action, detailed experimental protocols for its validation, and a discussion of its potential in synergistic cancer therapies. We dissect how this compound disrupts the STAT3 axis at multiple levels, leading to the suppression of tumor growth and the induction of apoptosis, offering a robust framework for researchers and drug development professionals exploring novel STAT3-targeted therapies for HCC.

Introduction: The STAT3 Axis in HCC and the Emergence of this compound

The Challenge of Hepatocellular Carcinoma

Hepatocellular carcinoma is a leading cause of cancer-related death worldwide, often developing in the context of chronic liver diseases like hepatitis B or C infection and cirrhosis.[4] The molecular landscape of HCC is complex, but a convergence point for many oncogenic signals is the STAT3 pathway.

STAT3 Signaling: A Central Hub in HCC Pathogenesis

Under normal physiological conditions, STAT3 activation is a transient process tightly regulated by cytokines and growth factors.[5] However, in a majority of HCC cases, STAT3 is constitutively phosphorylated and activated.[4][5] This persistent activation is frequently driven by inflammatory cytokines within the tumor microenvironment, most notably Interleukin-6 (IL-6).[6][7]

The canonical activation cascade begins with IL-6 binding to its receptor, leading to the recruitment and activation of Janus kinases (JAKs).[4][6] JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[8] This phosphorylation event triggers STAT3 to form homodimers, which then translocate from the cytoplasm to the nucleus.[8] Once in the nucleus, STAT3 dimers bind to the promoter regions of target genes, upregulating the expression of proteins that promote cell cycle progression (e.g., Cyclin D1), prevent apoptosis (e.g., Bcl-xL, Mcl-1), and facilitate angiogenesis and invasion.[5][9] This positions STAT3 as a critical and highly attractive therapeutic target in HCC.

This compound: A Natural Product Targeting STAT3

This compound is a bioactive compound isolated from the traditional Chinese herbal medicine Berberis amurensis.[1][2] Initially used for its anti-inflammatory properties, recent studies have unveiled its potent anti-cancer activities across a range of malignancies, including HCC.[3][10] Crucially, a primary mechanism of its anti-tumor action in HCC is the direct or indirect inhibition of the STAT3 signaling pathway.[3][11]

Core Mechanism: this compound's Interruption of STAT3 Signaling in HCC

This compound exerts its anti-HCC effects not by targeting a single point, but by disrupting the STAT3 signaling network at multiple levels. This multi-pronged attack ensures a robust and comprehensive shutdown of this critical oncogenic pathway.

Primary Effect: Inhibition of STAT3 Phosphorylation and Nuclear Translocation

The most consistently reported effect of this compound on HCC cells is the potent, dose-dependent inhibition of STAT3 phosphorylation at Tyr705.[3][11] This has been observed in response to both basal (constitutive) and IL-6-induced STAT3 activation. By preventing this initial, critical activation step, this compound effectively halts the entire downstream cascade. Consequently, the dimerization of STAT3 is blocked, and its subsequent translocation to the nucleus is significantly reduced, preventing it from acting as a transcription factor.[3][11]

Upstream Molecular Targets: A Multi-pronged Attack

The precise upstream molecule that this compound directly binds to inhibit STAT3 is a subject of ongoing research, with evidence pointing to several potential targets. This suggests that this compound's efficacy may stem from its ability to engage multiple nodes upstream of STAT3.

-

Ca2+/Calmodulin-Dependent Protein Kinase II (CAMKII): In liver cancer cells, CAMKII has been identified as a key target of this compound.[1][2][12] Studies show that this compound inhibits the phosphorylation of CAMKII, and since STAT3 is a downstream effector of CAMKII, this inhibition leads to reduced STAT3 activity.[1] Importantly, direct chemical or shRNA-mediated inhibition of CAMKII mimics the anti-proliferative and pro-apoptotic effects of this compound, providing strong evidence for this mechanism of action.[1]

-

Janus Kinase 2 (JAK2): Research using a synthetic derivative of this compound (BBMD3) in melanoma cells demonstrated direct inhibition of JAK2 autophosphorylation.[9] As JAK2 is the primary kinase responsible for phosphorylating STAT3 in response to IL-6, targeting JAK2 represents a direct and efficient way to shut down the pathway. This provides a compelling rationale for this compound's ability to block IL-6-induced STAT3 activation.

-

Direct STAT3 Interaction: Evidence from studies in pancreatic cancer suggests that this compound may also be capable of physically interacting with the STAT3 protein itself, potentially altering its conformation and preventing its phosphorylation by upstream kinases.[13]

Downstream Consequences: Reversing the Oncogenic Program

By effectively shutting down STAT3's transcriptional activity, this compound reverses its pro-cancer effects. This manifests as:

-

Induction of Apoptosis: this compound treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the activation of the caspase cascade (cleavage of Caspase-3 and PARP), ultimately inducing programmed cell death in HCC cells.[1][3][14]

-

Inhibition of Proliferation: The growth of HCC cells is potently suppressed by this compound, an effect linked to the downregulation of cell cycle promoters like Cyclin D1.[1][3]

-

Suppression of Cancer Stem Cells: this compound has been shown to preferentially target liver cancer-initiating cells, reducing their self-renewal capacity as measured by hepatosphere formation assays.[1] This is significant because cancer stem cells are thought to be responsible for chemoresistance and tumor recurrence.

Experimental Validation: A Technical Guide

To rigorously assess the regulation of STAT3 by this compound, a series of well-controlled in vitro and in vivo experiments are necessary. The following protocols provide a self-validating framework for investigation.

Part A: In Vitro Efficacy Assessment

Rationale: The initial step is to establish the baseline cytotoxic and pro-apoptotic effects of this compound on a panel of HCC cell lines (e.g., HepG2, Huh7, PLC/PRF/5, HCC-Lm3). This provides the dose-response characteristics essential for subsequent mechanistic studies.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTS/MTT)

-

Cell Seeding: Seed HCC cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 20, 40, 80 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTS/MTT Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol 2: Apoptosis Induction Analysis (Annexin V/PI Staining)

-

Cell Seeding and Treatment: Seed HCC cells in a 6-well plate. Once they reach ~70% confluency, treat with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Part B: Mechanistic Dissection of STAT3 Inhibition

Rationale: Once the phenotypic effects are established, the next step is to directly probe the STAT3 pathway to confirm that this compound's action is mediated through its inhibition.

Protocol 3: Western Blot Analysis for STAT3 Phosphorylation

-

Cell Lysis: Treat HCC cells with this compound at various concentrations for a defined period (e.g., 2-24 hours). For IL-6 stimulation, pre-treat with this compound for 2 hours, then stimulate with IL-6 (e.g., 10 ng/mL) for 30 minutes.[3] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Protocol 4: Subcellular Fractionation for STAT3 Nuclear Translocation

-

Cell Treatment and Harvesting: Treat cells as described in Protocol 3.

-

Fractionation: Use a commercial nuclear/cytoplasmic extraction kit (e.g., NE-PER™) to separate the nuclear and cytoplasmic fractions according to the manufacturer's protocol. This method relies on differential lysis buffers to first rupture the plasma membrane and then the nuclear membrane.

-

Western Blot Analysis: Perform Western blotting on both fractions as described in Protocol 3. Probe for total STAT3.

-

Validation: To ensure the purity of the fractions, probe for a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3). A decrease in STAT3 in the nuclear fraction with a corresponding retention in the cytoplasmic fraction indicates inhibition of nuclear translocation.

Quantitative Data Summary

The efficacy of this compound can be compared across different HCC cell lines and in combination with other drugs.

Table 1: IC50 Values of this compound in Human Hepatocellular Carcinoma Cell Lines

| Cell Line | Morphology | This compound IC50 (72h) | Reference(s) |

|---|---|---|---|

| Huh7 | Epithelial | ~5.2 µg/mL (~8.5 µM) | [1][2] |

| HepG2 | Epithelial | 34.5 µM | [14] |

| MHCC97H | Epithelial | ~13.7 µg/mL (~22.5 µM) | [1] |

| PLC/PRF/5 | Epithelial | 20.81 µM | [3][11] |

| HCC-Lm3 | Epithelial | 21.98 µM | [3][11] |

| SK-Hep-1 | Mesenchymal | >15 µg/mL (~24.6 µM) | [1] |

| SNU398 | Mesenchymal | ~14.2 µg/mL (~23.3 µM)|[1] |

Note: Conversion from µg/mL to µM is based on a molecular weight of 608.7 g/mol for this compound.

Table 2: Synergistic Effects of this compound with Sorafenib in HCC Cells

| Cell Line | Treatment Group | IC50 of Sorafenib (µM) | Fold Sensitization | Reference(s) |

|---|---|---|---|---|

| PRF-PLC-5 | Sorafenib alone | 14.52 | - | [3][11] |

| Sorafenib + 10 µM this compound | 7.54 | ~1.9x | [3][11] | |

| HCC-Lm3 | Sorafenib alone | 21.29 | - | [3][11] |

| | Sorafenib + 10 µM this compound | 8.44 | ~2.5x |[3][11] |

Broader Context and Future Directions

Synergistic Potential with Standard Therapies

Sorafenib is a standard first-line therapy for advanced HCC, but its efficacy is often limited by acquired resistance.[5][15] Reactivation of the STAT3 pathway is a known mechanism of resistance to targeted therapies.[3] As demonstrated, this compound can synergistically enhance the anti-growth and pro-apoptotic effects of sorafenib in HCC cells.[3][11][16] This is primarily achieved by co-suppressing STAT3 activation.[3] This provides a strong rationale for combination therapies to improve clinical outcomes and overcome drug resistance.

Challenges and Future Research

While the preclinical evidence is compelling, the translation of this compound into a clinical therapeutic faces challenges, primarily related to its bioavailability and pharmacokinetic properties. Future research should focus on:

-

Clinical Trials: Well-designed clinical trials are needed to evaluate the safety and efficacy of this compound, both as a monotherapy and in combination with existing drugs like sorafenib.

-

Derivative Synthesis: The development of novel synthetic derivatives of this compound, like BBMD3, may offer improved potency, selectivity, and drug-like properties.[9]

-

Advanced Drug Delivery: Nanotechnology-based delivery systems could be employed to improve the solubility and targeted delivery of this compound to tumor tissues, enhancing its therapeutic index.[17]

Conclusion

This compound represents a promising natural product for the treatment of hepatocellular carcinoma due to its potent and multi-faceted inhibition of the oncogenic STAT3 signaling pathway. By blocking STAT3 phosphorylation and nuclear translocation through the targeting of upstream kinases like CAMKII and JAK2, this compound effectively dismantles the cellular machinery driving HCC proliferation and survival. The experimental framework provided in this guide offers a clear path for researchers to validate and expand upon these findings. The demonstrated synergy with standard-of-care therapies like sorafenib highlights a clear translational path for this compound, positioning it as a valuable candidate for future HCC drug development programs.

References

-

Novel synthetic derivatives of the natural product this compound inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells. Molecular Oncology. [Link]

-

STAT3 in hepatocellular carcinoma: new perspectives. Expert Review of Gastroenterology & Hepatology. [Link]

-

STAT3 is a key transcriptional regulator of cancer stem cell marker CD133 in HCC. Journal of Hepatology. [Link]

-

This compound Inhibits the Growth of Liver Cancer Cells and Cancer-Initiating Cells by Targeting Ca2+/Calmodulin-Dependent Protein Kinase II. Molecular Cancer Therapeutics. [Link]

-

This compound inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II. Molecular Cancer Therapeutics. [Link]

-

This compound induces Fas-mediated apoptosis in human hepatocellular carcinoma HepG2 cells and inhibits its tumor growth in nude mice. Journal of Asian Natural Products Research. [Link]

-

Green-Synthesized Silver and Selenium Nanoparticles Using Berberine: A Comparative Assessment of In Vitro Anticancer Potential on Human Hepatocellular Carcinoma Cell Line (HepG2). MDPI. [Link]

-

Potential role of signal transducer and activator of transcription (STAT)3 signaling pathway in inflammation, survival, proliferation and invasion of hepatocellular carcinoma. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]

-

CoOccurrence - this compound - STAT3. BioKB. [Link]

-

Emerging role of this compound as an anti-cancer agent in systemic malignancies besides chronic myeloid leukemia. Journal of Zhejiang University-SCIENCE B. [Link]

-

This compound (BBM), a Natural STAT3 Inhibitor, Synergistically Enhances the Antigrowth and Proapoptotic Effects of Sorafenib on Hepatocellular Carcinoma Cells. ACS Omega. [Link]

-

This compound (BBM), a Natural STAT3 Inhibitor, Synergistically Enhances the Antigrowth and Proapoptotic Effects of Sorafenib on Hepatocellular Carcinoma Cells. ACS Omega. [Link]

-

Regulation of Cell-Signaling Pathways by this compound in Different Cancers. International Journal of Molecular Sciences. [Link]

-

IL-6/STAT3 Is a Promising Therapeutic Target for Hepatocellular Carcinoma. Frontiers in Oncology. [Link]

-

This compound Enhances the Efficacy of Gefitinib by Suppressing STAT3 Signaling in Pancreatic Cancer Cells. OncoTargets and Therapy. [Link]

-

This compound (BBM), a Natural STAT3 Inhibitor, Synergistically Enhances the Antigrowth and Proapoptotic Effects of Sorafenib on Hepatocellular Carcinoma Cells. ACS Omega. [Link]

-

STAT3: An Emerging Therapeutic Target for Hepatocellular Carcinoma. Cancers. [Link]

-

This compound Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway. Cancer Management and Research. [Link]

-

This compound, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells. Acta Pharmacologica Sinica. [Link]

-

This compound inhibits hepatocellular carcinoma (HCC) cells viability but... ResearchGate. [Link]

-

This compound Inhibits the Growth of Liver Cancer Cells and Cancer-Initiating Cells by Targeting Ca2+/Calmodulin-Dependent Protein Kinase II. Molecular Cancer Therapeutics. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (BBM), a Natural STAT3 Inhibitor, Synergistically Enhances the Antigrowth and Proapoptotic Effects of Sorafenib on Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STAT3 in hepatocellular carcinoma: new perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. STAT3 is a key transcriptional regulator of cancer stem cell marker CD133 in HCC - Ghoshal - HepatoBiliary Surgery and Nutrition [hbsn.amegroups.org]

- 7. Frontiers | IL-6/STAT3 Is a Promising Therapeutic Target for Hepatocellular Carcinoma [frontiersin.org]

- 8. STAT3: An Emerging Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel synthetic derivatives of the natural product this compound inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Emerging role of this compound as an anti-cancer agent in systemic malignancies besides chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. dovepress.com [dovepress.com]

- 14. This compound induces Fas-mediated apoptosis in human hepatocellular carcinoma HepG2 cells and inhibits its tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound (BBM), a Natural STAT3 Inhibitor, Synergistically Enhances the Antigrowth and Proapoptotic Effects of Sorafenib on Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Berbamine: A Multi-Targeted Approach to Neuroprotection in Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a complex pathology involving amyloid-beta (Aβ) plaque deposition, hyperphosphorylated tau-forming neurofibrillary tangles (NFTs), and pervasive neuroinflammation. Current therapeutic strategies have offered limited success, highlighting the urgent need for novel drug candidates with multi-faceted mechanisms of action. This technical guide provides a comprehensive overview of the emerging therapeutic potential of berbamine, a bisbenzylisoquinoline alkaloid, in the context of AD neuroprotection. We will delve into its molecular mechanisms, supported by preclinical evidence, and provide detailed experimental protocols for its investigation. This compound has demonstrated significant promise in mitigating key aspects of AD pathology, including the inhibition of Aβ aggregation, reduction of NFT formation, and modulation of neuroinflammatory pathways. This guide is intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing novel therapeutic interventions for Alzheimer's disease.

Introduction: The Rationale for this compound in Alzheimer's Disease

This compound is a naturally occurring bisbenzylisoquinoline alkaloid found in several plants of the Berberis genus[1]. Traditionally used in Chinese medicine, recent scientific investigations have begun to uncover its diverse pharmacological properties, including anti-inflammatory and neuroprotective effects[1]. Its chemical structure, distinct from the more extensively studied berberine, offers a unique pharmacological profile with significant therapeutic potential for complex neurodegenerative disorders like Alzheimer's disease.

The multifaceted nature of AD pathology necessitates therapeutic agents capable of engaging multiple pathological cascades. This compound has emerged as a promising candidate due to its demonstrated ability to concurrently address several key hallmarks of the disease. Preclinical studies, which will be detailed in this guide, have shown that this compound hydrochloride (BBMH), the water-soluble form of the compound, can significantly ameliorate AD-related pathology and improve cognitive function in animal models[1]. This positions this compound as a compelling molecule for further investigation and development in the pursuit of effective AD therapeutics.

Neuroprotective Mechanisms of this compound

This compound's neuroprotective potential in Alzheimer's disease stems from its ability to modulate multiple, interconnected pathological pathways. This section will explore the core mechanisms through which this compound exerts its beneficial effects.

Inhibition of Amyloid-Beta Aggregation and Cytotoxicity

The aggregation of amyloid-beta peptides into toxic oligomers and plaques is a central event in AD pathogenesis. This compound hydrochloride has been shown to directly interfere with this process. In vitro studies have demonstrated that BBMH effectively inhibits the aggregation of Aβ40 and reduces its cytotoxicity in neuronal cell lines[2][3].

The inhibitory mechanism appears to involve the binding of BBMH to Aβ fibrils, which hinders the elongation process and prevents the transition from protofibrils to mature fibrils[2][3]. This has been confirmed through various biophysical techniques, including Thioflavin T (ThT) kinetics, circular dichroism spectroscopy, and atomic force microscopy[2].

| Experimental Finding | Method(s) | Reference |

| Effective inhibition of Aβ40 aggregation | Thioflavin T kinetics, Circular Dichroism, Atomic Force Microscopy | [2][3] |

| Reduction of Aβ40-induced cytotoxicity | MTT assay in N2a cells | [3] |

| Binding to Aβ fibrils to hinder elongation | Surface Plasmon Resonance, Molecular Docking | [2][3] |

Reduction of Tau Pathology

The formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein is another critical hallmark of AD. In vivo studies using various AD mouse models have shown that administration of BBMH can significantly reduce the formation of NFTs in the hippocampus[1]. While the direct mechanism of how this compound influences tau phosphorylation is an area of active investigation, the reduction in NFTs is a significant finding that points to its potential to halt the progression of this key pathological feature.

Modulation of Neuroinflammation and Microglial Activity

Neuroinflammation, driven by the activation of microglia and astrocytes, is a key contributor to the neurodegenerative process in AD. This compound has demonstrated potent anti-inflammatory properties that are highly relevant to AD pathology.

One proposed mechanism involves the upregulation of Selenoprotein K (SelK), a selenoprotein primarily expressed in immune cells[1]. Increased SelK expression is thought to enhance the phagocytic activity of microglia and macrophages, thereby promoting the clearance of Aβ and cellular debris[1].

Furthermore, recent evidence suggests that this compound can promote autophagy in microglia by targeting the FKBP12-rapamycin-binding (FRB) domain of the mTOR complex. This action promotes the transformation of microglia to an anti-inflammatory M2 phenotype, which helps to resolve inflammation and clear amyloid plaques.

Regulation of Calcium Homeostasis and Calpain Inhibition

Dysregulation of intracellular calcium (Ca2+) homeostasis is a well-established early event in AD pathogenesis, leading to synaptic dysfunction and neuronal cell death. This compound has been shown to regulate intracellular calcium levels and inhibit the activity of calpain, a Ca2+-dependent protease[1]. Overactivation of calpain contributes to the breakdown of essential neuronal proteins and is implicated in both Aβ production and tau hyperphosphorylation. By inhibiting calpain, this compound may protect neurons from the downstream consequences of calcium dysregulation[1].

Experimental Protocols for Investigating this compound's Efficacy

This section provides detailed, step-by-step methodologies for key experiments to evaluate the therapeutic potential of this compound in the context of Alzheimer's disease research.

In Vitro Assessment of Aβ Aggregation Inhibition

Objective: To determine the ability of this compound to inhibit the fibrillization of Aβ peptides.

Method: Thioflavin T (ThT) Fluorescence Assay

-

Preparation of Aβ Peptides:

-

Reconstitute synthetic Aβ42 or Aβ40 peptide in 100% hexafluoroisopropanol (HFIP).

-

Aliquot the peptide solution into microcentrifuge tubes, evaporate the HFIP, and store the resulting peptide film at -80°C.

-

Prior to use, dissolve the peptide film in dimethyl sulfoxide (DMSO) to a stock concentration of 5 mM.

-

-

Aggregation Assay:

-

Dilute the Aβ stock solution to a final concentration of 10 µM in a reaction buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4).

-

Add this compound hydrochloride (BBMH) at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO).

-

Add Thioflavin T to a final concentration of 10 µM.

-

Transfer the reaction mixtures to a 96-well black plate with a clear bottom.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for up to 48 hours using a plate reader with excitation at ~440 nm and emission at ~485 nm.

-

Incubate the plate at 37°C with shaking between readings.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate aggregation curves.

-

Calculate the lag time and the maximum fluorescence intensity for each concentration of this compound to determine its inhibitory effect.

-

Assessment of Neuroprotective Effects in Cell Culture

Objective: To evaluate the ability of this compound to protect neuronal cells from Aβ-induced toxicity.

Method: MTT Cell Viability Assay

-

Cell Culture:

-

Culture a human neuroblastoma cell line (e.g., SH-SY5Y) or a mouse hippocampal cell line (e.g., HT22) in appropriate media.

-

Plate the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare oligomeric Aβ by incubating monomeric Aβ42 at 4°C for 24 hours.

-

Treat the cells with pre-aggregated Aβ42 oligomers (e.g., 5 µM) in the presence or absence of various concentrations of this compound hydrochloride (e.g., 0.1, 1, 10 µM) for 24-48 hours.

-

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding an equal volume of solubilization buffer (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

In Vivo Evaluation in an Alzheimer's Disease Mouse Model

Objective: To assess the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease.

Animal Model: APP/PS1 double transgenic mice, which develop age-dependent Aβ plaque pathology and cognitive deficits.

-

Treatment Regimen:

-

Begin treatment with this compound hydrochloride (e.g., 280 mg/kg/day via oral gavage) at an age before significant plaque deposition (e.g., 3-4 months) and continue for a specified duration (e.g., 40 days)[1].

-

Include a vehicle-treated control group.

-

-

Behavioral Assessment (Morris Water Maze):

-

Following the treatment period, assess spatial learning and memory using the Morris water maze test.

-

Record the escape latency to find the hidden platform over several days of training.

-

Conduct a probe trial with the platform removed to assess memory retention.

-

-

Histopathological Analysis:

-

At the end of the study, perfuse the mice and collect the brains.

-

Prepare brain sections for immunohistochemistry and staining.

-

Aβ Plaque Quantification: Stain sections with an anti-Aβ antibody (e.g., 6E10) or Thioflavin S and quantify the plaque burden in the cortex and hippocampus using image analysis software.

-

Neurofibrillary Tangle Staining: Use silver staining or specific anti-phospho-tau antibodies to visualize and quantify NFTs.

-

-

Biochemical Analysis (Western Blotting):

-

Homogenize brain tissue to extract proteins.

-

Perform Western blot analysis to quantify the levels of key proteins, including:

-

Aβ monomers and oligomers

-

Total and phosphorylated tau

-

Markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes)

-